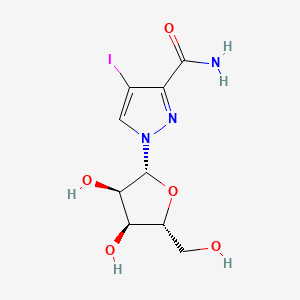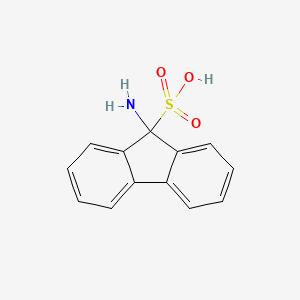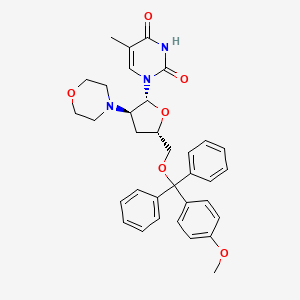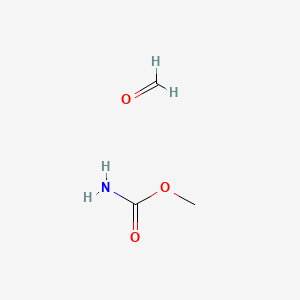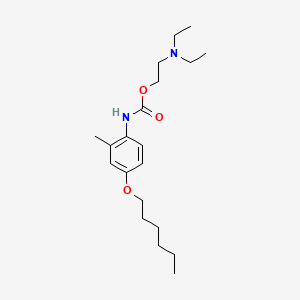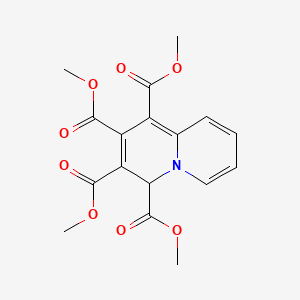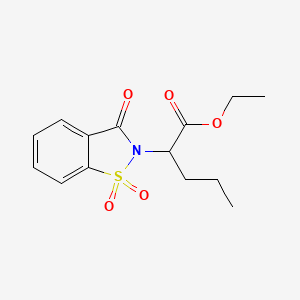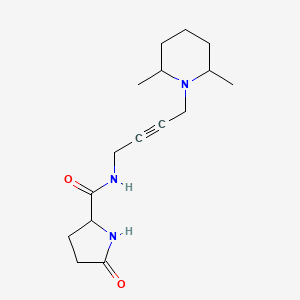
(S)-N-(4-(2,6-Dimethyl-1-piperidinyl)-2-butynyl)-5-oxo-2-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(4-(2,6-Dimethyl-1-piperidinyl)-2-butynyl)-5-oxo-2-pyrrolidinecarboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperidine ring, a butynyl group, and a pyrrolidinecarboxamide moiety, which contribute to its distinct chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(4-(2,6-Dimethyl-1-piperidinyl)-2-butynyl)-5-oxo-2-pyrrolidinecarboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the butynyl group, and the coupling with the pyrrolidinecarboxamide moiety. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Butynyl Group: The butynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Coupling with Pyrrolidinecarboxamide: The final step involves the coupling of the piperidine and butynyl intermediates with a pyrrolidinecarboxamide derivative using peptide coupling reagents such as EDCI or HATU.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(4-(2,6-Dimethyl-1-piperidinyl)-2-butynyl)-5-oxo-2-pyrrolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce alcohols or amines
Aplicaciones Científicas De Investigación
(S)-N-(4-(2,6-Dimethyl-1-piperidinyl)-2-butynyl)-5-oxo-2-pyrrolidinecarboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its ability to interact with specific biological targets and pathways.
Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion.
Biology: The compound is used in studies to investigate its effects on cellular processes, signaling pathways, and gene expression.
Mecanismo De Acción
The mechanism of action of (S)-N-(4-(2,6-Dimethyl-1-piperidinyl)-2-butynyl)-5-oxo-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparación Con Compuestos Similares
Similar Compounds
(S)-N-(4-(2,6-Dimethyl-1-piperidinyl)-2-butynyl)-5-oxo-2-pyrrolidinecarboxamide: Known for its unique combination of piperidine, butynyl, and pyrrolidinecarboxamide moieties.
®-N-(4-(2,6-Dimethyl-1-piperidinyl)-2-butynyl)-5-oxo-2-pyrrolidinecarboxamide: The enantiomer of the compound, which may exhibit different biological activities and properties.
N-(4-(2,6-Dimethyl-1-piperidinyl)-2-butynyl)-5-oxo-2-pyrrolidinecarboxamide: A similar compound without the stereochemistry, which may have different chemical and biological properties.
Uniqueness
This compound is unique due to its specific stereochemistry and the combination of functional groups, which contribute to its distinct chemical properties and potential applications. The presence of the piperidine ring, butynyl group, and pyrrolidinecarboxamide moiety allows for diverse chemical reactivity and biological interactions, making it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
81639-01-2 |
|---|---|
Fórmula molecular |
C16H25N3O2 |
Peso molecular |
291.39 g/mol |
Nombre IUPAC |
N-[4-(2,6-dimethylpiperidin-1-yl)but-2-ynyl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H25N3O2/c1-12-6-5-7-13(2)19(12)11-4-3-10-17-16(21)14-8-9-15(20)18-14/h12-14H,5-11H2,1-2H3,(H,17,21)(H,18,20) |
Clave InChI |
BPICSEKEIWIDFC-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(N1CC#CCNC(=O)C2CCC(=O)N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


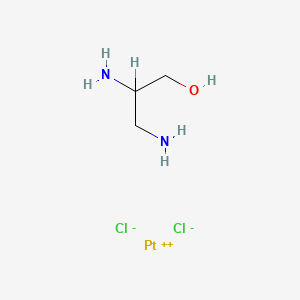
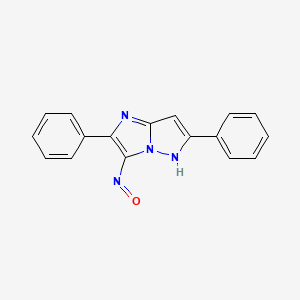

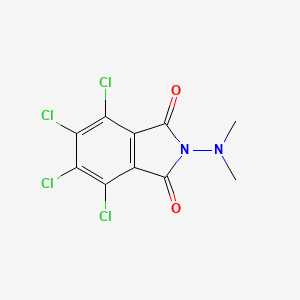
![(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol](/img/structure/B12802563.png)

